molecular formula C11H11ClF3N B13128452 (1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13128452
M. Wt: 249.66 g/mol
InChI Key: YTXASNFEDKGXKM-JTQLQIEISA-N
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Description

(1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: is a chemical compound that belongs to the class of organic compounds known as tetralins. These compounds are characterized by a benzene ring fused to a cyclohexane ring. The presence of a trifluoromethyl group and a chlorine atom in its structure makes this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane in the presence of a fluoride source . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve a flow chemistry approach, which allows for the continuous synthesis of trifluoromethylated compounds. This method uses readily available organic precursors and cesium fluoride as the primary fluorine source . The flow chemistry technique offers scalability and environmental benefits, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potential candidate for biological studies. It can be used in the development of fluorescent probes for detecting biomolecules or molecular activities within cells .

Medicine: In medicine, the compound’s structure is similar to that of certain pharmaceutical agents, making it a potential candidate for drug development. Its trifluoromethyl group can improve the efficacy and properties of resulting drugs .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials. Its unique properties make it suitable for enhancing the performance of various products .

Mechanism of Action

The mechanism of action of (1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: (1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of a chlorine atom and a trifluoromethyl group on a tetralin scaffold. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

(1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m0/s1

InChI Key

YTXASNFEDKGXKM-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N

Origin of Product

United States

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